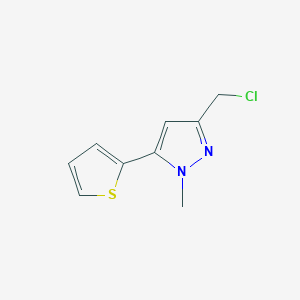

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Übersicht

Beschreibung

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chloromethyl group, a methyl group, and a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole typically involves the chloromethylation of a pyrazole derivative. One common method is the Blanc reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride . The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydropyrazoles.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, exhibit significant antimicrobial properties. A study demonstrated that pyrazole compounds can effectively inhibit the growth of various bacteria, such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Properties

Pyrazole derivatives have been shown to possess anti-inflammatory effects. For instance, compounds similar to this compound have been tested in carrageenan-induced paw edema models in rats, yielding promising results comparable to established anti-inflammatory drugs like indomethacin .

Cancer Research

The compound has been investigated for its potential in cancer therapy. Certain pyrazole derivatives have demonstrated inhibitory effects on the growth of cancer cell lines, including A549 lung cancer cells . These compounds induce apoptosis and inhibit cell proliferation, suggesting their utility in developing anticancer agents.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with transition metals can lead to the development of new materials with specific electronic and optical properties .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various novel pyrazole derivatives through substitution reactions. For example, reactions involving this compound can yield new classes of pyrazoles with enhanced biological activities or improved material properties .

Case Study 1: Synthesis and Biological Evaluation

A study published in the journal Molecules explored the synthesis of several substituted pyrazoles derived from this compound. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory activities, showing significant efficacy against tested pathogens .

Case Study 2: Coordination Complexes

Research conducted on the coordination properties of pyrazole derivatives highlighted the formation of stable metal complexes with copper and nickel ions. These complexes exhibited interesting catalytic properties, suggesting potential applications in organic synthesis .

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects. The thienyl group may enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a thienyl group.

3-(Chloromethyl)-1-methyl-5-furyl-1H-pyrazole: Contains a furyl group instead of a thienyl group.

3-(Chloromethyl)-1-methyl-5-pyridyl-1H-pyrazole: Features a pyridyl group in place of the thienyl group.

Uniqueness

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Biologische Aktivität

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is a compound that has garnered attention due to its potential biological activities. With the molecular formula CHClNS and a molecular weight of 212.70 g/mol, this compound is part of the pyrazole family, known for a wide range of pharmacological effects. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHClNS

- Molecular Weight : 212.70 g/mol

- CAS Number : 876316-61-9

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity

-

Antimicrobial Activity

- The compound has shown promising antimicrobial properties, with effective inhibition against both Gram-positive and Gram-negative bacteria. Comparative studies indicate its activity is potent against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

- Enzyme Inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the pyrazole ring. Compounds with electron-withdrawing groups tend to exhibit enhanced biological activity compared to those with electron-donating groups. This insight aids in the design of more potent derivatives .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives, including:

- Cytotoxicity Against Cancer Cells

- Antimicrobial Efficacy

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-61-9 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.